
3-(2-Bromphenyl)-5-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H22BrN3O3S and its molecular weight is 476.39. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
The synthesis of this compound typically involves the reaction of 2-bromophenyl derivatives with piperidine and sulfonamide precursors. The oxadiazole ring formation is a crucial step that can be achieved through various cyclization methods. For instance, one common approach includes the condensation of hydrazides with carboxylic acids followed by cyclization under acidic or basic conditions.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2-bromophenyl derivative + piperidine + sulfonamide | Heat under reflux | 70% |
2 | Cyclization with hydrazide | Acidic medium | 65% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (LN229). The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Study: Anticancer Activity Evaluation
In a study evaluating the cytotoxic effects of various oxadiazole derivatives, 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis as evidenced by increased Annexin V staining.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 10 | Apoptosis |
LN229 | 15 | Cell cycle arrest |
Antidiabetic Effects
The compound has also been investigated for its potential antidiabetic properties. In vivo studies using genetically modified models have demonstrated that it can significantly lower blood glucose levels.
Case Study: Antidiabetic Activity
In a study involving Drosophila melanogaster, compounds similar to 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole were tested for their ability to reduce glucose levels. Results indicated a notable decrease in glucose levels in treated flies compared to controls.
Table 3: Antidiabetic Activity Results
Model Organism | Glucose Level Reduction (%) |
---|---|
Drosophila melanogaster | 30 |
C57BL/6 Mouse | 25 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and glucose metabolism. Molecular docking studies suggest that it binds effectively to proteins associated with cell cycle regulation and apoptosis.
Table 4: Molecular Docking Results
Target Protein | Binding Affinity (kcal/mol) |
---|---|
Bcl-2 | -8.5 |
PPARγ | -7.9 |
Biologische Aktivität
The compound 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a synthetic derivative belonging to the oxadiazole class of compounds. Oxadiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-bromophenyl derivatives with piperidine and sulfonyl groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study by Dhumal et al. (2021), various oxadiazole compounds demonstrated strong inhibitory effects against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis . The specific compound has been shown to possess moderate to strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Oxadiazoles have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation. In vitro studies have indicated that derivatives similar to 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole can inhibit cancer cell lines by targeting specific pathways involved in tumor growth .
Inhibition of Enzymatic Activity
The compound has also shown potential as an inhibitor of various enzymes linked to disease states. For instance, studies have demonstrated that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase and urease with varying degrees of potency . These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole was evaluated against standard antibiotics. The results indicated that this compound exhibited comparable activity to gentamicin against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of oxadiazole derivatives. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed that it inhibited cell viability significantly at concentrations ranging from 10 to 50 µM, with IC50 values indicating strong potential for further development in oncology .
Pharmacokinetics and Toxicology
While the biological activities are promising, understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profiles is crucial for clinical application. Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to ensure safety for therapeutic use.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S/c1-14-7-8-17(13-15(14)2)29(26,27)25-11-9-16(10-12-25)21-23-20(24-28-21)18-5-3-4-6-19(18)22/h3-8,13,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCHKSFGRBJCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.